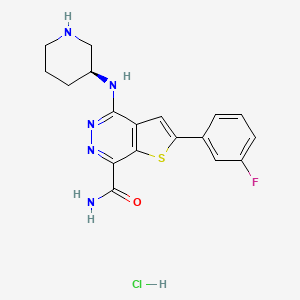

Chk-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H19ClFN5OS |

|---|---|

Molecular Weight |

407.9 g/mol |

IUPAC Name |

2-(3-fluorophenyl)-4-[[(3S)-piperidin-3-yl]amino]thieno[2,3-d]pyridazine-7-carboxamide;hydrochloride |

InChI |

InChI=1S/C18H18FN5OS.ClH/c19-11-4-1-3-10(7-11)14-8-13-16(26-14)15(17(20)25)23-24-18(13)22-12-5-2-6-21-9-12;/h1,3-4,7-8,12,21H,2,5-6,9H2,(H2,20,25)(H,22,24);1H/t12-;/m0./s1 |

InChI Key |

UQMQCIABCNUZPU-YDALLXLXSA-N |

Isomeric SMILES |

C1C[C@@H](CNC1)NC2=NN=C(C3=C2C=C(S3)C4=CC(=CC=C4)F)C(=O)N.Cl |

Canonical SMILES |

C1CC(CNC1)NC2=NN=C(C3=C2C=C(S3)C4=CC(=CC=C4)F)C(=O)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Chk1 Inhibition in the DNA Damage Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase that functions as a central regulator of the DNA damage response (DDR). In response to genotoxic stress, Chk1 is activated and orchestrates cell cycle arrest, DNA repair, and, in cases of overwhelming damage, apoptosis. Due to its pivotal role in maintaining genomic integrity, particularly in cancer cells that often harbor defects in other checkpoint pathways, Chk1 has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of the mechanism of action of Chk1 inhibitors in the DNA damage response, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

The Role of Chk1 in the DNA Damage Response

The DDR is a complex signaling network that detects and responds to DNA lesions, ensuring the faithful transmission of genetic information. A key axis within this network is the ATR-Chk1 pathway, which is primarily activated by single-strand DNA (ssDNA) breaks and replication stress.[1][2]

Upon DNA damage, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is recruited to sites of damage and phosphorylates Chk1 at serine-317 and serine-345, leading to its activation.[3][4] Activated Chk1 then phosphorylates a multitude of downstream substrates to elicit a coordinated cellular response.[3][5]

Key functions of Chk1 in the DDR include:

-

Cell Cycle Checkpoint Control: Chk1 is a master regulator of the G1/S, intra-S, and G2/M checkpoints.[3][5] It prevents cells with damaged DNA from progressing through the cell cycle, allowing time for repair. A primary mechanism involves the phosphorylation and subsequent degradation of Cdc25 phosphatases (Cdc25A, B, and C), which are required for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression.[4][5]

-

DNA Repair: Chk1 directly participates in DNA repair processes, including homologous recombination (HR), by phosphorylating key repair proteins such as Rad51.[6][7] This phosphorylation is crucial for the recruitment of Rad51 to DNA damage foci, a critical step in HR-mediated repair of double-strand breaks.[6]

-

Replication Fork Stabilization: During S-phase, Chk1 helps to stabilize stalled replication forks, preventing their collapse and the formation of deleterious DNA double-strand breaks.[4]

-

Induction of Apoptosis and Senescence: In instances of irreparable DNA damage, Chk1 can contribute to the induction of apoptosis or senescence, thereby eliminating severely compromised cells.[3][8][9][10] The decision between these cell fates is often dependent on the p53 status of the cell.[8][10]

digraph "ATR_Chk1_Signaling_Pathway" {

graph [rankdir="TB", splines=ortho, nodesep=0.6, ranksep=0.8];

node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"];

edge [arrowhead=normal, penwidth=1.5];

// Node Definitions

DNA_Damage [label="DNA Damage\n(e.g., ssDNA, Replication Stress)", fillcolor="#FBBC05", fontcolor="#202124"];

ATR [label="ATR", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Chk1 [label="Chk1", fillcolor="#4285F4", fontcolor="#FFFFFF"];

pChk1 [label="p-Chk1 (S317/S345)\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Cdc25A [label="Cdc25A", fillcolor="#EA4335", fontcolor="#FFFFFF"];

CDK2 [label="CDK2", fillcolor="#EA4335", fontcolor="#FFFFFF"];

S_Phase_Arrest [label="Intra-S Phase Arrest", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Cdc25C [label="Cdc25C", fillcolor="#EA4335", fontcolor="#FFFFFF"];

CDK1 [label="CDK1", fillcolor="#EA4335", fontcolor="#FFFFFF"];

G2M_Arrest [label="G2/M Arrest", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Rad51 [label="Rad51", fillcolor="#4285F4", fontcolor="#FFFFFF"];

HR_Repair [label="Homologous\nRecombination Repair", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Apoptosis_Senescence [label="Apoptosis / Senescence", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges

DNA_Damage -> ATR [label=" recruits & activates", fontcolor="#5F6368"];

ATR -> Chk1 [label=" phosphorylates", fontcolor="#5F6368"];

Chk1 -> pChk1 [style=invis];

pChk1 -> Cdc25A [label=" phosphorylates for degradation", fontcolor="#5F6368"];

pChk1 -> Cdc25C [label=" phosphorylates & inhibits", fontcolor="#5F6368"];

pChk1 -> Rad51 [label=" phosphorylates", fontcolor="#5F6368"];

pChk1 -> Apoptosis_Senescence [label=" promotes", fontcolor="#5F6368"];

Cdc25A -> CDK2 [label=" activates", style=dashed, arrowhead=none, color="#5F6368"];

CDK2 -> S_Phase_Arrest [label=" progression", style=dashed, arrowhead=none, color="#5F6368"];

Cdc25C -> CDK1 [label=" activates", style=dashed, arrowhead=none, color="#5F6368"];

CDK1 -> G2M_Arrest [label=" progression", style=dashed, arrowhead=none, color="#5F6368"];

Rad51 -> HR_Repair [label=" mediates", style=dashed, arrowhead=none, color="#5F6368"];

}

Figure 3: General Workflow for Western Blotting.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle (G1, S, G2/M) based on their DNA content.

Materials:

-

Phosphate-buffered saline (PBS).

-

70% ethanol (ice-cold).

-

Propidium iodide (PI) staining solution (containing RNase A).

-

Flow cytometer.

Procedure:

-

Harvest cells (including supernatant to collect detached cells) and wash with PBS.

-

Fix cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

-

Incubate cells on ice for at least 30 minutes (or store at -20°C).

-

Wash cells with PBS to remove ethanol.

-

Resuspend cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in G1, S, and G2/M phases.

Immunofluorescence for γH2AX Foci Formation

This protocol is used to visualize and quantify DNA double-strand breaks by staining for phosphorylated histone H2AX (γH2AX).

Materials:

-

Coverslips.

-

4% paraformaldehyde in PBS.

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).

-

Blocking buffer (e.g., 5% BSA in PBS).

-

Primary antibody: Rabbit anti-γH2AX.

-

Fluorescently-labeled secondary antibody: anti-rabbit IgG (e.g., Alexa Fluor 488).

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.

-

Mounting medium.

-

Fluorescence microscope.

Procedure:

-

Seed cells on coverslips and treat as required.

-

Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize cells with permeabilization buffer for 10 minutes.

-

Block with blocking buffer for 1 hour.

-

Incubate with anti-γH2AX primary antibody for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorescently-labeled secondary antibody for 1 hour in the dark.

-

Wash three times with PBS.

-

Counterstain with DAPI for 5 minutes.

-

Mount coverslips on microscope slides with mounting medium.

-

Image the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.

Clinical Implications and Future Directions

Chk1 inhibitors are being actively investigated in clinical trials, both as monotherapy and in combination with other anticancer agents. [11][12][13]Early clinical data have shown promising, albeit modest, activity in various solid tumors. [1]A key challenge in the clinical development of Chk1 inhibitors is identifying patient populations most likely to respond. Tumors with defects in other DDR pathways, such as those with p53 or BRCA mutations, are hypothesized to be particularly dependent on Chk1 for survival and may represent a patient population that would benefit most from Chk1 inhibition.

[14]

Future research will likely focus on:

-

Identifying robust biomarkers to predict sensitivity to Chk1 inhibitors.

-

Optimizing combination therapies to maximize synergistic effects and minimize toxicity.

-

Investigating mechanisms of resistance to Chk1 inhibitors and developing strategies to overcome them.

References

- 1. Preclinical Evaluation and Phase Ib Study of Prexasertib, a CHK1 Inhibitor, and Samotolisib (LY3023414), a Dual PI3K/mTOR Inhibitor | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Inhibition of Human Chk1 Causes Increased Initiation of DNA Replication, Phosphorylation of ATR Targets, and DNA Breakage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chk1 inhibitor-induced DNA damage increases BFL1 and decreases BIM but does not protect human cancer cell lines from Chk1 inhibitor-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Co-Inhibition of the DNA Damage Response and CHK1 Enhances Apoptosis of Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Checkpoint Kinase 1 Inhibitor Prexasertib Induces Regression of Preclinical Models of Human Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Staining Against Phospho-H2AX (γ-H2AX) as a Marker for DNA Damage and Genomic Instability in Cancer Tissues and Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cancer.wisc.edu [cancer.wisc.edu]

- 10. Phospho-CHK1 (Ser345) Polyclonal Antibody (PA5-34625) [thermofisher.com]

- 11. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Phase I/II Trial of Oral SRA737 (a Chk1 Inhibitor) Given in Combination with Low-Dose Gemcitabine in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Sentinel of the Genome: A Technical Guide to Chk1 in Cell Cycle Checkpoints

For Researchers, Scientists, and Drug Development Professionals

Abstract

Checkpoint Kinase 1 (Chk1) is a highly conserved serine/threonine kinase that functions as a master regulator of the cell cycle and a critical component of the DNA Damage Response (DDR).[1][2] In response to genotoxic stress, such as DNA damage or replication errors, Chk1 is activated and orchestrates a complex signaling cascade. This cascade leads to transient cell cycle arrest, allowing time for DNA repair, and in cases of irreparable damage, can trigger apoptosis.[1][3] Given its central role in maintaining genomic integrity, Chk1 has emerged as a significant target in cancer therapy. This guide provides an in-depth technical overview of Chk1's function in cell cycle checkpoints, including its activation pathways, downstream targets, quantitative data on its activity, and detailed experimental protocols for its study.

The ATR-Chk1 Signaling Pathway: A Guardian of Genomic Stability

The primary activation route for Chk1 is through the Ataxia Telangiectasia and Rad3-related (ATR) kinase, which responds to a wide array of DNA lesions, particularly single-stranded DNA (ssDNA) that arises during replication stress.[1][2] Upon detection of DNA damage, ATR is recruited to the site and, in a process facilitated by the scaffold protein Claspin, phosphorylates Chk1 at key serine residues, primarily Serine-317 and Serine-345.[3][4] This phosphorylation event is a critical step for Chk1 activation.[4][5]

Activated Chk1 then phosphorylates a host of downstream substrates to enforce cell cycle arrest at the G1/S, intra-S, and G2/M checkpoints.[1][6] Key targets include the Cdc25 family of phosphatases (Cdc25A, B, and C) and the Wee1 kinase.[3][7] Phosphorylation of Cdc25 proteins marks them for proteasomal degradation or sequestration in the cytoplasm, preventing them from activating cyclin-dependent kinases (CDKs) that drive cell cycle progression.[1] Conversely, Chk1-mediated phosphorylation of Wee1 enhances its inhibitory activity towards CDKs.[7] This dual-pronged approach effectively halts the cell cycle, providing a window for DNA repair mechanisms to resolve the damage.[8]

Quantitative Insights into Chk1 Function

The study of Chk1 has benefited immensely from quantitative approaches, particularly in the context of drug development. The potency of small molecule inhibitors targeting Chk1 is a critical parameter for their therapeutic potential.

Table 1: IC50 Values of Selected Chk1 Inhibitors

| Inhibitor | Target(s) | IC50 (nM) | Cell Line(s) | Reference |

|---|---|---|---|---|

| AZD7762 | Chk1/2 | 5 | N/A | [8] |

| PF-00477736 | Chk1 | N/A | B- and T-ALL | [9] |

| Compound 8 | Chk1 | 34,000 | N/A | [10] |

| Compound 9 | Chk1 | >100,000 | N/A | [10] |

| Compound C1-C18 | Chk1 | >100,000 | N/A |[10] |

Note: IC50 values can vary significantly based on the assay conditions and cell lines used.[11]

Beyond inhibitor potency, understanding the phosphorylation dynamics of Chk1 and its substrates provides a quantitative measure of pathway activation.

Table 2: Key Chk1 Phosphorylation Sites and Their Functions

| Substrate | Phosphorylation Site | Function | Reference |

|---|---|---|---|

| Chk1 (human) | Ser317 | ATR-mediated activation | [4][12] |

| Chk1 (human) | Ser345 | ATR-mediated activation | [4][12] |

| Cdc25A | Ser76, Ser123 | Promotes degradation, leading to S-phase arrest | [2] |

| Cdc25C | Ser216 | Creates a 14-3-3 binding site, leading to cytoplasmic sequestration and G2/M arrest |[8] |

Experimental Methodologies for Chk1 Analysis

A robust understanding of Chk1's role in the cell cycle relies on a variety of sophisticated experimental techniques. Below are detailed protocols for three fundamental assays.

Western Blotting for Chk1 Phosphorylation

This method is used to detect the phosphorylation status of Chk1, a direct indicator of its activation.

Protocol:

-

Cell Lysis:

-

Culture cells to the desired confluency and treat with DNA damaging agents (e.g., hydroxyurea, UV radiation) or Chk1 inhibitors as required.

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

-

Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a Bradford or BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.

-

Separate proteins on an 8-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.[14]

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Chk1 (e.g., anti-pChk1 Ser345).

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[13]

-

For a loading control and to assess total Chk1 levels, the membrane can be stripped and re-probed with an antibody against total Chk1.[14]

-

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of Chk1 by quantifying the phosphorylation of a known substrate.[15][16]

Protocol:

-

Immunoprecipitation of Chk1:

-

Prepare cell lysates as described for Western blotting.

-

Incubate 200-500 µg of lysate with an anti-Chk1 antibody for 4 hours at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 1-2 hours.

-

Wash the beads three times with lysis buffer and once with kinase assay buffer.

-

-

Kinase Reaction:

-

Detection:

-

Stop the reaction by adding Laemmli sample buffer and boiling for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen or X-ray film to detect the radiolabeled, phosphorylated substrate.

-

Quantify the signal using densitometry.

-

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is a powerful tool to assess the effects of Chk1 inhibition on cell cycle distribution.[17]

Protocol:

-

Cell Preparation and Fixation:

-

Treat cells with a Chk1 inhibitor or other agents for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[17]

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.[17]

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Analyze the stained cells using a flow cytometer.

-

The DNA content is measured by the fluorescence intensity of the dye.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Chk1 as a Therapeutic Target in Oncology

The reliance of many cancer cells on the Chk1-mediated checkpoint for survival, particularly those with a defective p53 pathway, makes Chk1 an attractive target for cancer therapy.[2] Inhibiting Chk1 in combination with DNA-damaging chemotherapies can lead to synthetic lethality, where the cancer cells are unable to repair the damage and are forced into premature mitotic entry, resulting in cell death. Several Chk1 inhibitors are currently in various stages of clinical development, highlighting the therapeutic promise of targeting this crucial checkpoint kinase.

Conclusion

Chk1 is an indispensable kinase that stands at the crossroads of cell cycle control and the DNA damage response. Its intricate regulation and diverse downstream targets underscore its importance in maintaining genomic stability. The technical approaches outlined in this guide provide a framework for researchers to further unravel the complexities of Chk1 signaling and to leverage this knowledge for the development of novel therapeutic strategies.

References

- 1. CHEK1 - Wikipedia [en.wikipedia.org]

- 2. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ATR-mediated checkpoint pathways regulate phosphorylation and activation of human Chk1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chk1 is an essential kinase that is regulated by Atr and required for the G2/M DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Kinases that Control the Cell Cycle in Response to DNA Damage: Chk1, Chk2, and MK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Specific Role of Chk1 Phosphorylations in Cell Survival and Checkpoint Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cancer.wisc.edu [cancer.wisc.edu]

An In-depth Technical Guide to the Discovery and Synthesis of Novel Chk1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery and development of novel Checkpoint kinase 1 (Chk1) inhibitors, a promising class of anti-cancer therapeutic agents. Chk1 is a critical serine/threonine kinase that functions as a central component of the DNA damage response (DDR) network.[1][2] In response to genotoxic stress, Chk1 is activated and coordinates cell cycle checkpoints, allowing time for DNA repair.[3][4] Many cancer cells have defects in other checkpoint pathways (such as a non-functional p53), making them highly reliant on Chk1 for survival after DNA damage.[5][6] Therefore, inhibiting Chk1 can selectively sensitize these cancer cells to DNA-damaging chemotherapies, leading to premature mitotic entry and cell death, a concept known as synthetic lethality.[5][7]

The Chk1 Signaling Pathway in DNA Damage Response

The DNA Damage Response (DDR) is a complex signaling network essential for maintaining genomic integrity. Cellular responses to DNA damage are primarily coordinated by two key signaling cascades: the ATM-Chk2 and the ATR-Chk1 pathways.[8] The ATR-Chk1 pathway is the main effector for DNA damage and replication checkpoints.[8]

Upon detection of single-stranded DNA (ssDNA), which can arise from stalled replication forks or as intermediates in the repair of double-strand breaks (DSBs), the ATR kinase is activated.[8][9] ATR, in conjunction with its binding partner ATRIP, is recruited to the sites of damage.[10] Subsequently, ATR phosphorylates Chk1 at conserved sites (Serine-317 and Serine-345), leading to its full activation.[3][9] This activation process also requires a mediator protein called Claspin.[3]

Activated Chk1 then phosphorylates a variety of downstream targets to orchestrate a cellular response.[9] A key target is the Cdc25 family of phosphatases (Cdc25A, B, and C). Phosphorylation of Cdc25 proteins marks them for degradation or inhibition, which prevents them from activating cyclin-dependent kinases (CDKs). The inhibition of CDKs results in cell cycle arrest, primarily at the G2/M and S-phase checkpoints, providing a window for DNA repair.[2][3][4] If the damage is too severe, Chk1 can also contribute to the induction of apoptosis.[3]

Discovery Strategies and Novel Inhibitors

The discovery of Chk1 inhibitors has employed various strategies, including high-throughput screening (HTS), fragment-based screening, and structure-based drug design.[4][11][12][13] These efforts have yielded numerous small-molecule inhibitors with diverse chemical scaffolds, many of which are ATP-competitive.[11] Optimization of initial hits focuses on improving potency, selectivity against other kinases (especially the structurally similar Chk2 and CDKs), and pharmacokinetic properties.[14][15]

Below is a table summarizing several representative Chk1 inhibitors that have been developed.

| Inhibitor | Scaffold / Class | Chk1 IC50 (nM) | Selectivity Notes | Reference(s) |

| Prexasertib (LY2606368) | Pyrrolopyrimidine derivative | ~1-2 | Also inhibits Chk2 | [16][17] |

| SRA737 | Pyrrolopyrazole derivative | ~1 | Highly selective over Chk2 and CDKs | [16] |

| MK-8776 (SCH 900776) | Pyrazolo-pyrimidine | ~3 | Selective over Chk2 | [16][18] |

| AZD7762 | Thiophene carboxamide urea | ~5 | Potent inhibitor of both Chk1 and Chk2 | [4][5] |

| V158411 | Indole/Pyridone derivative | ~3.3 | ATP-competitive inhibitor of Chk1 and Chk2 | [7][11] |

| MU380 | N-trifluoromethylpyrazole | ~1.4 | Comparably selective to MK-8776 | [18][19] |

| XS-02 | Not specified | Low nM | Moderately active against Chk2 | [20] |

| SAR-020106 | Isoquinoline | ~0.9 | Highly selective over Chk2 and a panel of other kinases | [14] |

Experimental Protocols

Evaluating the efficacy and mechanism of novel Chk1 inhibitors requires a combination of in vitro biochemical assays and cell-based functional assays.

In Vitro Chk1 Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Chk1 kinase. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[21][22]

Objective: To determine the IC50 value of a test compound against purified human Chk1.

Materials:

-

Recombinant human Chk1 enzyme

-

Chk1 substrate (e.g., a synthetic peptide derived from Cdc25C)

-

5x Kinase assay buffer (containing MgCl2, DTT, etc.)

-

ATP solution (e.g., 500 µM)

-

Test inhibitor stock solution (typically in DMSO)

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

96-well or 384-well white assay plates

-

Luminometer

Procedure:

-

Prepare Reagents: Thaw all reagents. Prepare a 1x Kinase assay buffer by diluting the 5x stock with ultrapure water.[21]

-

Prepare Inhibitor Dilutions: Create a serial dilution of the test inhibitor in 1x Kinase assay buffer containing a constant percentage of DMSO (e.g., 1%). Also, prepare a "no inhibitor" control (diluent solution with DMSO only).[21]

-

Prepare Master Mix: Prepare a master mix containing 1x Kinase assay buffer, ATP, and the Chk1 substrate.[21]

-

Set Up Reaction Plate:

-

Add 2.5 µL of each inhibitor dilution (or diluent control) to the appropriate wells.

-

Add 12.5 µL of the Master Mix to every well.

-

Prepare diluted Chk1 enzyme in 1x Kinase assay buffer.

-

-

Initiate Kinase Reaction: Add 10 µL of the diluted Chk1 enzyme to all wells except the "no enzyme" blank control. The final reaction volume is 25 µL.[21]

-

Incubation: Cover the plate and incubate at 30°C for 45-60 minutes.[21][22]

-

Stop Reaction and Detect ADP:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[21]

-

Add 50 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal. Incubate at room temperature for another 30-45 minutes.[21]

-

-

Read Luminescence: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

-

Subtract the "no enzyme" blank value from all other readings.

-

Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell-Based Chk1 Target Engagement Assay

This assay determines if an inhibitor can engage and inhibit Chk1 within a cellular environment. A common method is to measure the inhibition of Chk1 autophosphorylation at Serine 296 (S296), a marker of Chk1 activity, in response to a DNA damaging agent.[7][18]

Objective: To assess the potency of a test compound in inhibiting Chk1 activity in cancer cells.

Materials:

-

Cell culture medium and supplements

-

DNA damaging agent (e.g., Hydroxyurea (HU), Gemcitabine, Camptothecin)[7][18]

-

Test inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-Chk1 (Ser296), anti-total Chk1, anti-Actin or GAPDH

-

Secondary antibodies (HRP-conjugated)

-

SDS-PAGE and Western blotting equipment

-

Chemiluminescence detection reagents

Procedure:

-

Cell Culture: Plate cells in 6-well plates and allow them to adhere overnight.

-

Treatment:

-

Pre-treat cells with various concentrations of the Chk1 inhibitor for 1-2 hours.

-

Add a DNA damaging agent (e.g., 2 mM HU) to induce Chk1 activation and co-incubate for an additional 2-4 hours.[18] Include appropriate controls: untreated, inhibitor alone, and DNA damaging agent alone.

-

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against p-Chk1 (S296) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Re-probing: Strip the membrane and re-probe with antibodies for total Chk1 and a loading control (e.g., Actin) to ensure equal protein loading.

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the p-Chk1 (S296) signal to the total Chk1 signal and/or the loading control.

-

The reduction in the p-Chk1 signal in the presence of the inhibitor indicates target engagement and inhibition. The concentration-dependent effect can be used to determine a cellular EC50 value.[7]

General Workflow for Chk1 Inhibitor Discovery

The path from initial concept to a clinical candidate is a multi-step process involving iterative cycles of design, synthesis, and testing.

References

- 1. CHEK again: revisiting the development of CHK1 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of a Novel Series of CHK1 Kinase Inhibitors with a Distinctive Hinge Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Structure-based design, discovery and development of checkpoint kinase inhibitors as potential anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. aacrjournals.org [aacrjournals.org]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Synthesis and Profiling of a Novel Potent Selective Inhibitor of CHK1 Kinase Possessing Unusual N-trifluoromethylpyrazole Pharmacophore Resistant to Metabolic N-dealkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Advancements in Oral CHK1 Inhibitor Therapy for Solid Tumor Management [synapse.patsnap.com]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. promega.com [promega.com]

Chk1 as a Therapeutic Target in Oncology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle regulation. Its function in maintaining genomic integrity, particularly in cancer cells experiencing high levels of replicative stress and defective G1 checkpoint control, has positioned it as a compelling therapeutic target in oncology. This guide provides a comprehensive overview of Chk1's biological functions, its validation as a therapeutic target, the development of Chk1 inhibitors, and the preclinical and clinical evidence supporting their use. Detailed experimental protocols for key assays and a summary of quantitative data are included to facilitate further research and drug development in this promising area.

Introduction: The Guardian of the Genome

Checkpoint kinase 1 (Chk1) is a master regulator of the cell cycle and a crucial component of the DNA damage response (DDR) network.[1] In response to DNA damage or replicative stress, Chk1 is activated, leading to cell cycle arrest, which provides time for DNA repair.[1] This function is essential for maintaining genomic stability and preventing the propagation of damaged DNA to daughter cells.

Cancer cells are often characterized by increased genomic instability and a high reliance on specific checkpoint pathways for survival. Many tumors harbor mutations in genes like TP53, leading to a defective G1/S checkpoint.[2] Consequently, these cancer cells become heavily dependent on the S and G2/M checkpoints, which are primarily regulated by the ATR-Chk1 signaling pathway, to cope with oncogene-induced replicative stress. This dependency creates a therapeutic window for Chk1 inhibitors, which can selectively eliminate cancer cells by abrogating these critical checkpoints, leading to a form of cell death known as mitotic catastrophe.

The ATR-Chk1 Signaling Pathway

The activation of Chk1 is a key event in the cellular response to single-stranded DNA (ssDNA) breaks and replication stress. This process is primarily initiated by the Ataxia Telangiectasia and Rad3-related (ATR) kinase.

Upon the formation of ssDNA, ATR is recruited and activated.[3] Activated ATR then phosphorylates Chk1 at serine residues 317 and 345, leading to its full activation.[2] Active Chk1, in turn, phosphorylates a variety of downstream substrates to orchestrate the cellular response. A key target is the Cdc25 family of phosphatases (Cdc25A, Cdc25B, and Cdc25C), which are critical activators of cyclin-dependent kinases (CDKs).[2] Phosphorylation of Cdc25 proteins by Chk1 leads to their degradation or sequestration in the cytoplasm, preventing the activation of CDKs and thereby inducing cell cycle arrest in the S and G2/M phases.[2] This pause allows time for the cell to repair the DNA damage. If the damage is too severe, Chk1 can also contribute to the induction of apoptosis.

Chk1 as a Therapeutic Target in Oncology

The rationale for targeting Chk1 in cancer therapy is multifaceted and compelling.

Synthetic Lethality in p53-Deficient Tumors

A significant proportion of human cancers, estimated at around 50%, have mutations in the TP53 gene, which is a critical regulator of the G1/S checkpoint.[1] This deficiency makes these cancer cells highly reliant on the Chk1-mediated S and G2/M checkpoints for survival, especially when faced with DNA damage from chemotherapy or radiation. By inhibiting Chk1, the last line of defense against genomic instability is removed, leading to a "synthetic lethal" interaction where the combination of p53 deficiency and Chk1 inhibition is lethal to the cancer cell, while normal cells with a functional p1/S checkpoint are less affected.[2]

Abrogation of Chemotherapy- and Radiation-Induced Cell Cycle Arrest

Many conventional cancer therapies, such as chemotherapy and radiation, work by inducing DNA damage. However, cancer cells can often survive these treatments by activating the Chk1-dependent cell cycle checkpoints, allowing them to repair the damage and continue to proliferate. Chk1 inhibitors can abrogate this protective cell cycle arrest, forcing the cancer cells to enter mitosis with damaged DNA, which results in mitotic catastrophe and cell death.[4] This chemosensitizing and radiosensitizing effect is a major strategy for the clinical application of Chk1 inhibitors.

Targeting Intrinsic Replicative Stress in Cancer Cells

Cancer cells often exhibit high levels of endogenous replicative stress due to the overexpression of oncogenes like MYC and RAS. This constant stress makes them particularly dependent on the ATR-Chk1 pathway to prevent the collapse of replication forks and subsequent cell death. Therefore, Chk1 inhibitors can be effective as single agents in tumors with high intrinsic replicative stress.

Chk1 Inhibitors in Clinical Development

A number of small molecule inhibitors of Chk1 have been developed and are in various stages of clinical investigation. These inhibitors typically act by competing with ATP for binding to the kinase domain of Chk1.

Efficacy of Chk1 Inhibitors in Preclinical Models

The following table summarizes the in vitro efficacy of several Chk1 inhibitors against a panel of human cancer cell lines, as indicated by their half-maximal inhibitory concentration (IC50) values.

| Chk1 Inhibitor | Cancer Cell Line | Histology | IC50 (nM) |

| Prexasertib (LY2606368) | ES2 | Ovarian Cancer | 10 |

| KURAMOCHI | Ovarian Cancer | 15 | |

| TOV112D | Ovarian Cancer | 20 | |

| JHOS2 | Ovarian Cancer | >1000 | |

| SRA737 (CCT245737) | A549 | Non-Small Cell Lung Cancer | Varies |

| SW620 | Colorectal Cancer | Varies | |

| GDC-0575 (ARRY-575) | Various | Solid Tumors | Varies |

| PF-0477736 | Various | Leukemia | Varies |

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Clinical Trials of Chk1 Inhibitors

Several Chk1 inhibitors have advanced into clinical trials, both as monotherapy and in combination with other anticancer agents. The table below provides a summary of key clinical trial data for some of these inhibitors.

| Chk1 Inhibitor | Phase | Cancer Type(s) | Key Findings & Outcomes | Reference(s) |

| Prexasertib (LY2606368) | Phase II | BRCA Wild-Type High-Grade Serous Ovarian Carcinoma | Demonstrated clinical activity and was tolerable. Partial response (PR) rate of 29% in the ITT population.[5] | [3][5] |

| Phase II | Platinum-Resistant or Refractory Ovarian Cancer | ORR of 12.1% in platinum-resistant patients and 6.9% in platinum-refractory patients.[3] | [3] | |

| Phase I | Pediatric Recurrent/Refractory Solid Tumors | Recommended Phase 2 dose (RP2D) of 150 mg/m² IV on days 1 and 15 of a 28-day cycle. No objective responses, but stable disease was observed in some patients.[6][7][8] | [6][7][8] | |

| SRA737 (CCT245737) | Phase I/II | Advanced Solid Tumors (in combination with low-dose gemcitabine) | RP2D of 500 mg SRA737 with 250 mg/m² gemcitabine. Overall ORR of 10.8%, with a notable ORR of 25% in anogenital cancer.[9][10][11] | [9][10][11] |

| Phase I | Advanced Cancer (monotherapy) | MTD established at 1000 mg QD or 500 mg BID. Common adverse events were primarily gastrointestinal and mild to moderate.[12] | [12] | |

| GDC-0575 (ARRY-575) | Phase I | Refractory Solid Tumors (in combination with gemcitabine) | Safely administered, but with modest overall tolerability. Four confirmed partial responses were observed.[1] | [1] |

Combination Strategies and Resistance Mechanisms

Rationale for Combination Therapies

The primary clinical development strategy for Chk1 inhibitors is in combination with DNA-damaging agents. The workflow for a combination therapy clinical trial is conceptualized below.

Mechanisms of Resistance to Chk1 Inhibitors

As with other targeted therapies, resistance to Chk1 inhibitors can develop. Understanding these mechanisms is crucial for developing strategies to overcome resistance.

-

Upregulation of Alternative Pathways: Cancer cells can compensate for the loss of Chk1 activity by upregulating parallel signaling pathways, such as the PI3K/AKT pathway.[13]

-

Loss of Chk1 Expression: In some cases, resistance can arise from the downregulation of Chk1 protein itself, making the drug target unavailable.[4]

-

Alterations in Upstream Regulators: Reduced expression of upstream activators of Chk1, such as Claspin, can lead to decreased Chk1 activity and resistance to its inhibitors.[4]

-

Increased Expression of WEE1: Upregulation of the WEE1 kinase, another key regulator of the G2/M checkpoint, has been implicated in acquired resistance to Chk1 inhibitors in small cell lung cancer.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the preclinical evaluation of Chk1 inhibitors.

In Vitro Chk1 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant Chk1 protein.

Materials:

-

Recombinant human active Chk1 enzyme

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

ATP (10 mM stock)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Chk1 peptide substrate (e.g., CHKtide: KKKVSRSGLYRSPSMPENLNRPR)

-

Test compounds (dissolved in DMSO)

-

Phosphocellulose paper (P81)

-

1% Phosphoric acid

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare the kinase reaction mixture in a microcentrifuge tube on ice. For a 25 µL reaction, combine:

-

5 µL of 5x kinase assay buffer

-

2.5 µL of 10x test compound dilution

-

5 µL of 10x peptide substrate

-

Variable volume of sterile deionized water

-

-

Add 2.5 µL of diluted recombinant Chk1 enzyme to initiate the reaction.

-

Add 5 µL of ATP solution containing [γ-³²P]ATP or [γ-³³P]ATP to start the kinase reaction. The final ATP concentration should be at or near the Km for Chk1.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper strip.

-

Wash the P81 paper strips three times for 10 minutes each in 1% phosphoric acid to remove unincorporated ATP.

-

Air dry the P81 paper and place it in a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition by comparing the radioactivity of the compound-treated samples to the vehicle control (DMSO).

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for the desired duration (e.g., 72 hours). Include a vehicle control (DMSO) and a no-cell control (media only).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[10]

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

-

Incubate the plate at room temperature in the dark for at least 2 hours, with gentle shaking, to ensure complete solubilization.[10]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value of the compound.

Patient-Derived Xenograft (PDX) Model for Drug Efficacy Studies

PDX models involve the implantation of fresh human tumor tissue into immunodeficient mice, providing a more clinically relevant preclinical model.

Materials:

-

Immunodeficient mice (e.g., NOD-SCID or NSG)

-

Fresh human tumor tissue obtained from surgery

-

Sterile surgical instruments

-

Matrigel (optional)

-

Test compounds formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Establishment of PDX:

-

Under sterile conditions, mince the fresh human tumor tissue into small fragments (approximately 2-3 mm³).

-

Anesthetize the immunodeficient mice.

-

Make a small incision in the flank of the mouse and create a subcutaneous pocket.

-

Implant one tumor fragment (optionally mixed with Matrigel) into the subcutaneous pocket.

-

Close the incision with surgical clips or sutures.

-

Monitor the mice for tumor growth.

-

-

Drug Efficacy Study:

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Administer the test compound and vehicle control to the respective groups according to the desired dosing schedule and route of administration.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue treatment and tumor measurements for the duration of the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Compare the tumor growth inhibition in the treatment groups to the control group to evaluate the efficacy of the compound.

-

Conclusion and Future Directions

Chk1 has been firmly established as a promising therapeutic target in oncology. The selective pressure on cancer cells with defective G1 checkpoints and high replicative stress provides a clear rationale for the development of Chk1 inhibitors. Preclinical and early clinical data have demonstrated the potential of these agents, both as monotherapies and in combination with conventional chemotherapies.

Future research will need to focus on several key areas to maximize the clinical potential of Chk1 inhibitors:

-

Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to Chk1 inhibition is a critical unmet need. Potential biomarkers include TP53 mutation status, markers of replicative stress, and mutations in other DNA repair genes.

-

Optimizing Combination Strategies: Further investigation into the optimal scheduling and dosing of Chk1 inhibitors with various DNA-damaging agents and other targeted therapies is necessary to enhance efficacy and minimize toxicity.

-

Overcoming Resistance: A deeper understanding of the mechanisms of acquired resistance to Chk1 inhibitors will be essential for developing strategies to prevent or overcome it, potentially through the use of rational combination therapies.

The continued development of potent and selective Chk1 inhibitors, coupled with a robust translational research effort, holds the promise of delivering novel and effective therapeutic options for a range of cancers.

References

- 1. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. GDC-0575, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ascopubs.org [ascopubs.org]

- 7. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. A Phase I/II Trial of Oral SRA737 (a Chk1 Inhibitor) Given in Combination with Low-Dose Gemcitabine in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ascopubs.org [ascopubs.org]

- 13. aacrjournals.org [aacrjournals.org]

The Chk1 Signaling Cascade: A Technical Guide to its Role in the Genotoxic Stress Response

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counteract these threats, cells have evolved a complex network of signaling pathways known as the DNA Damage Response (DDR). A central player in this response is the serine/threonine kinase, Checkpoint kinase 1 (Chk1).[1] Chk1 is a critical transducer kinase in the ATR-Chk1 signaling pathway, which is primarily activated by single-stranded DNA (ssDNA) that arises from sources such as stalled replication forks or the processing of DNA double-strand breaks.[2] Upon activation, Chk1 orchestrates a multifaceted cellular response that includes cell cycle arrest, DNA repair, and, in cases of irreparable damage, the induction of apoptosis.[1] Due to its pivotal role in maintaining genomic stability, particularly in cancer cells that often harbor defects in other checkpoint pathways like the p53 pathway, Chk1 has emerged as a promising target for cancer therapy.[1] This technical guide provides an in-depth overview of the Chk1 signaling cascade in response to genotoxic stress, with a focus on its activation, downstream targets, and the experimental methodologies used to study its function.

The Core Chk1 Signaling Cascade

Genotoxic stress, such as that induced by UV radiation, replication inhibitors, or chemotherapeutic agents, triggers a rapid and robust activation of the Chk1 signaling pathway. This cascade is initiated by the recognition of DNA damage and culminates in the regulation of numerous downstream effectors that control cell fate.

Activation of Chk1

The activation of Chk1 is a tightly regulated process that begins with the sensing of DNA damage by the ATR (Ataxia Telangiectasia and Rad3-related) kinase. ATR, in conjunction with its binding partner ATRIP, is recruited to sites of ssDNA coated with Replication Protein A (RPA). This recruitment leads to the activation of ATR's kinase activity. Activated ATR then phosphorylates Chk1 at two key serine residues, Ser317 and Ser345.[1][3] This phosphorylation is a critical event that both activates Chk1's kinase function and marks it for subsequent cellular responses.[4] Paradoxically, the use of Chk1 inhibitors can sometimes lead to an increase in phosphorylation at these sites, highlighting the complexity of the feedback loops that regulate this pathway.[1]

dot

Downstream Effectors and Cellular Outcomes

Once activated, Chk1 phosphorylates a plethora of downstream substrates to orchestrate the cellular response to DNA damage. These effectors are involved in cell cycle arrest, DNA repair, and apoptosis.

-

Cell Cycle Arrest: A primary function of Chk1 is to halt cell cycle progression, providing time for DNA repair. Chk1 targets the Cdc25 family of phosphatases (Cdc25A, Cdc25B, and Cdc25C).[5] Phosphorylation of Cdc25 proteins by Chk1 leads to their inactivation and/or degradation, which in turn prevents the activation of cyclin-dependent kinases (CDKs) that are essential for progression through the G1/S, S, and G2/M phases of the cell cycle.[1][5] For instance, the inactivation of Cdc25A by Chk1 leads to the inhibition of CDK2, thereby slowing down DNA replication.[1]

-

DNA Repair: Chk1 also plays a more direct role in promoting DNA repair by phosphorylating and regulating the activity of various DNA repair proteins.

-

Apoptosis: In situations where the DNA damage is too severe to be repaired, Chk1 can contribute to the induction of programmed cell death, or apoptosis. This ensures that cells with compromised genomic integrity are eliminated from the population.

dot

Quantitative Analysis of the Chk1 Signaling Cascade

The study of the Chk1 signaling cascade often involves the quantification of various cellular parameters. The following tables summarize typical quantitative data obtained from experiments investigating the effects of genotoxic stress on Chk1 activation and cell cycle progression.

Table 1: Time-Course of Chk1 Phosphorylation at Ser345 in Response to Etoposide Treatment

| Time after Etoposide Treatment (hours) | Relative Chk1-pS345 Levels (Fold Change vs. Control) |

| 0 | 1.0 |

| 1 | 3.5 |

| 2 | 8.2 |

| 4 | 12.6 |

| 8 | 9.8 |

| 24 | 4.3 |

Data are representative and may vary depending on cell type and experimental conditions.

Table 2: Dose-Dependent Effect of a Chk1 Inhibitor (e.g., UCN-01) on Cell Viability after Etoposide Treatment

| Chk1 Inhibitor Concentration (nM) | Cell Viability (% of Etoposide alone) |

| 0 | 100 |

| 10 | 85 |

| 50 | 62 |

| 100 | 45 |

| 250 | 28 |

| 500 | 15 |

Data are representative and may vary depending on cell type, etoposide concentration, and duration of treatment.

Table 3: Cell Cycle Distribution of Jurkat Cells Treated with Etoposide

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control (DMSO) | 54.0 | 26.4 | 15.4 |

| Etoposide (0.06 µM) | 45.9 | 23.2 | 26.8 |

| Etoposide (0.12 µM) | 18.9 | 24.9 | 52.2 |

Data adapted from a study on Jurkat cells treated for 24 hours.[6]

Experimental Protocols

A variety of experimental techniques are employed to investigate the Chk1 signaling cascade. Below are detailed methodologies for three key experiments.

Western Blotting for Phosphorylated Chk1 (p-Chk1)

Western blotting is a fundamental technique used to detect and quantify the levels of specific proteins in a cell lysate. To specifically assess the activation of Chk1, antibodies that recognize the phosphorylated forms of Chk1, such as at Ser345, are utilized.

Methodology:

-

Cell Lysis:

-

Treat cells with the desired genotoxic agent for the specified time.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[7]

-

Incubate on ice for 30 minutes with periodic vortexing.[7]

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.[5]

-

Incubate the membrane with a primary antibody specific for phosphorylated Chk1 (e.g., anti-p-Chk1 Ser345) overnight at 4°C with gentle agitation.[5]

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Chk1 or a housekeeping protein such as GAPDH or β-actin.

-

dot

In Vitro Chk1 Kinase Assay

An in vitro kinase assay is used to directly measure the enzymatic activity of Chk1. This assay typically involves immunoprecipitating Chk1 from cell lysates and then incubating it with a known substrate and radiolabeled ATP.

Methodology:

-

Immunoprecipitation of Chk1:

-

Prepare cell lysates as described for Western blotting.

-

Incubate the cell lysate with an anti-Chk1 antibody for 2-4 hours at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for an additional 1-2 hours to capture the antibody-Chk1 complexes.

-

Wash the immunoprecipitated beads several times with lysis buffer and then with kinase buffer to remove non-specific binding proteins.

-

-

Kinase Reaction:

-

Resuspend the beads in a kinase reaction buffer containing a Chk1 substrate (e.g., a peptide derived from Cdc25C) and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for 30 minutes.

-

Terminate the reaction by adding SDS sample buffer and boiling.

-

-

Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated substrate.

-

The intensity of the band corresponding to the phosphorylated substrate is proportional to the kinase activity of Chk1.

-

dot

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique for analyzing the distribution of cells in different phases of the cell cycle based on their DNA content. This is particularly useful for assessing the cell cycle arrest induced by Chk1 activation in response to genotoxic stress.

Methodology:

-

Cell Preparation and Fixation:

-

Treat cells with the genotoxic agent of interest.

-

Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells with PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol while gently vortexing.[8]

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cells in a staining solution containing a fluorescent DNA intercalating dye, such as propidium iodide (PI), and RNase A (to prevent staining of double-stranded RNA).[8]

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

The fluorescence intensity of the PI is directly proportional to the DNA content of the cells.

-

Generate a histogram of DNA content, which will show distinct peaks corresponding to cells in the G0/G1 (2N DNA content), S (between 2N and 4N DNA content), and G2/M (4N DNA content) phases of the cell cycle.

-

The percentage of cells in each phase can be quantified using cell cycle analysis software.

-

dot

Conclusion and Future Directions

The Chk1 signaling cascade is a cornerstone of the cellular response to genotoxic stress, playing a vital role in maintaining genomic integrity. Its intricate network of upstream activators and downstream effectors ensures a coordinated response that encompasses cell cycle arrest, DNA repair, and the elimination of severely damaged cells. The importance of this pathway in cancer biology is underscored by the intensive research into Chk1 inhibitors as potential therapeutic agents. A thorough understanding of the molecular mechanisms governing Chk1 signaling, facilitated by the experimental approaches detailed in this guide, is crucial for the continued development of novel and effective cancer therapies that exploit the dependencies of tumor cells on this critical checkpoint kinase. Future research will likely focus on further elucidating the complex interplay between the Chk1 pathway and other DDR pathways, identifying novel Chk1 substrates, and developing more specific and potent Chk1 inhibitors with improved therapeutic indices.

References

- 1. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Replication Stress Response Pathways to Enhance Genotoxic Chemo- and Radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genotoxic stress targets human Chk1 for degradation by the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phospho-Chk1 (Ser345) Antibody (#2341) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 6. revvity.com [revvity.com]

- 7. selleckchem.com [selleckchem.com]

- 8. wp.uthscsa.edu [wp.uthscsa.edu]

In Silico Screening for Potential Chk1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) pathway.[1][2] Upon DNA damage, Chk1 is activated and orchestrates cell cycle arrest, allowing time for DNA repair, and also participates in the stabilization of replication forks.[1][3] In many cancer cells, particularly those with a deficient G1 checkpoint (e.g., p53 mutations), reliance on the S and G2/M checkpoints, which are regulated by Chk1, is heightened for survival.[4][5] This dependency makes Chk1 an attractive therapeutic target. Inhibiting Chk1 can abrogate these checkpoints, leading to mitotic catastrophe and apoptosis in cancer cells, especially when combined with DNA-damaging chemotherapeutic agents or radiation.[3][5][6]

The development of Chk1 inhibitors has been an active area of research for over two decades.[7] In silico screening, or virtual screening, has emerged as a powerful and cost-effective strategy to identify novel and potent Chk1 inhibitors from large compound libraries.[8][9] These computational techniques triage compounds for experimental validation, thereby accelerating the drug discovery process. This guide provides an in-depth overview of the core methodologies and data considerations for the in silico screening of potential Chk1 inhibitors.

Chk1 Signaling Pathway

The ATR-Chk1 signaling pathway is a primary cascade activated in response to single-stranded DNA, which can arise from various forms of DNA damage and replication stress.[10] Upon activation by ATR (Ataxia Telangiectasia and Rad3-related protein), Chk1 phosphorylates a range of downstream targets to enforce cell cycle arrest and promote DNA repair.

References

- 1. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis on the Research Progress of Chk1 inhibitor [synapse.patsnap.com]

- 3. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Investigational CHK1 inhibitors in early phase clinical trials for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Novel Checkpoint Kinase 1 Inhibitors by Virtual Screening Based on Multiple Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: In Vitro Kinase Assay for Checkpoint Kinase 1 (Chk1) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Checkpoint Kinase 1 (Chk1) is a crucial serine/threonine kinase that plays a pivotal role in the DNA damage response pathway.[1][2][3] As a key regulator of cell cycle checkpoints, particularly at the G2/M phase transition, Chk1 is an attractive therapeutic target in oncology.[4][5][6] The development of potent and selective Chk1 inhibitors requires robust and reliable in vitro assays to determine their inhibitory activity. This document provides a detailed protocol for an in vitro kinase assay to screen and characterize Chk1 inhibitors.

Signaling Pathway and Experimental Workflow

To understand the context of the assay, it is important to visualize the Chk1 signaling pathway and the experimental workflow for inhibitor testing.

Caption: Chk1 Signaling Pathway in DNA Damage Response.

The following diagram illustrates the general workflow for the Chk1 in vitro kinase assay.

Caption: Experimental Workflow for Chk1 In Vitro Kinase Assay.

Experimental Protocol

This protocol is adapted from commercially available kinase assay kits and published literature.[4][7][8] It is designed for a 96-well plate format and utilizes a luminescence-based readout (ADP-Glo™ Kinase Assay) for determining Chk1 activity.

Materials and Reagents

| Reagent | Supplier | Catalog Number | Storage |

| Recombinant Human Chk1 | BPS Bioscience | 40039 | -80°C |

| CHKtide Substrate (1 mg/mL) | BPS Bioscience | 79419 | -20°C |

| 5x Kinase Assay Buffer | BPS Bioscience | 79334 | -20°C |

| ATP (500 µM) | BPS Bioscience | 79686 | -20°C |

| ADP-Glo™ Kinase Assay | Promega | V6930 | -20°C |

| White, 96-well Plate | Corning | 3917 | Room Temp |

| Test Inhibitor | User-supplied | - | - |

| DMSO | Sigma-Aldrich | D2650 | Room Temp |

| Nuclease-free water | - | - | Room Temp |

Buffer Composition

5x Kinase Assay Buffer: The exact composition is proprietary to the manufacturer, but a typical buffer includes:

-

200 mM Tris-HCl, pH 7.5

-

100 mM MgCl₂

-

0.5 mg/mL BSA

-

250 µM DTT

1x Kinase Assay Buffer: Prepared by diluting the 5x stock with nuclease-free water.

Assay Procedure

-

Reagent Preparation:

-

Thaw all reagents on ice.

-

Prepare 1x Kinase Assay Buffer by diluting the 5x stock 1:5 with nuclease-free water.

-

Prepare serial dilutions of the test inhibitor in 1x Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.[5] Prepare a "no inhibitor" control with the same final concentration of DMSO.

-

-

Master Mix Preparation:

-

Prepare a Master Mix for the desired number of reactions. For each well, combine the following in a microfuge tube:

-

7.0 µL of 1x Kinase Assay Buffer

-

0.5 µL of 500 µM ATP (Final concentration: 10 µM)

-

5.0 µL of 1 mg/mL CHKtide Substrate (Final concentration: 200 µg/mL)[4]

-

-

Mix gently by pipetting.

-

-

Kinase Reaction:

-

Add 12.5 µL of the Master Mix to each well of a white 96-well plate.

-

Add 2.5 µL of the serially diluted test inhibitor or the DMSO control to the appropriate wells.

-

To initiate the kinase reaction, add 10 µL of diluted Chk1 enzyme to each well. The optimal enzyme concentration should be determined empirically but is typically in the range of 2-10 ng per reaction.

-

The final reaction volume will be 25 µL.

-

-

Signal Detection (ADP-Glo™ Assay):

-

After the incubation period, add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40-45 minutes.[4][7]

-

Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate the plate at room temperature for an additional 30-45 minutes.[4][7]

-

Measure the luminescence using a plate reader.

-

Data Analysis

-

Calculate Percent Inhibition: The percent inhibition for each inhibitor concentration is calculated using the following formula:

% Inhibition = 100 * (1 - (RLU_inhibitor - RLU_blank) / (RLU_no_inhibitor - RLU_blank))

-

RLU_inhibitor: Relative Luminescence Units in the presence of the inhibitor.

-

RLU_no_inhibitor: Relative Luminescence Units in the absence of the inhibitor (DMSO control).

-

RLU_blank: Relative Luminescence Units in the absence of the enzyme.

-

-

Determine IC50 Value: The half-maximal inhibitory concentration (IC50) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.[9][10][11]

Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

-

Y: Percent inhibition

-

X: Logarithm of inhibitor concentration

-

Bottom: Minimum percent inhibition

-

Top: Maximum percent inhibition

-

LogIC50: Logarithm of the IC50 value

-

HillSlope: The steepness of the curve

-

Sample Data Presentation

The following table provides example IC50 values for known Chk1 inhibitors, which can be used as reference compounds in the assay.

| Inhibitor | Reported IC50 (nM) |

| Staurosporine | 0.3 |

| Ro 31-8220 | 18.7 |

| GW 5074 | 5,400 |

| H-89 | 1,200 |

| Rottlerin | >100,000 |

Data sourced from Reaction Biology Corporation.[12]

Radiometric Assay Alternative

For laboratories equipped to handle radioactivity, a radiometric assay using [γ-³²P]ATP or [γ-³³P]ATP can be employed.[8][13][14]

Key Differences from Luminescence Assay:

-

ATP: A mixture of unlabeled ATP and radiolabeled ATP is used.

-

Termination: The reaction is terminated by spotting the reaction mixture onto phosphocellulose paper (e.g., P81).[13]

-

Washing: The paper is washed multiple times with a phosphoric acid solution to remove unincorporated ATP.[14]

-

Detection: The radioactivity incorporated into the substrate on the paper is quantified using a scintillation counter.[14]

Radiometric Assay Buffer and Reagents

| Component | Final Concentration |

| MOPS, pH 7.2 | 5 mM |

| β-glycerophosphate | 2.5 mM |

| EGTA | 1 mM |

| EDTA | 0.4 mM |

| MgCl₂ | 5 mM |

| DTT | 0.05 mM |

| ATP | 50 µM |

| [γ-³²P]ATP | 0.16 µCi/µL |

| CHKtide Substrate | 400 ng/µL |

| Chk1 Enzyme | Variable (e.g., 20 ng/µL) |

Component concentrations are based on a protocol from Cell Signaling Technology.[13]

Conclusion

The described in vitro kinase assay provides a robust and adaptable platform for the screening and characterization of Chk1 inhibitors. Both luminescence-based and radiometric methods offer high sensitivity and are suitable for high-throughput applications. Careful optimization of enzyme and substrate concentrations is recommended to ensure optimal assay performance. The data generated from these assays are critical for the preclinical development of novel anticancer therapeutics targeting the Chk1 kinase.

References

- 1. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CHK1 Kinase Enzyme System [promega.sg]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. promega.com [promega.com]

- 8. promega.com [promega.com]

- 9. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Star Republic: Guide for Biologists [sciencegateway.org]

- 11. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. media.cellsignal.com [media.cellsignal.com]

- 14. resources.rndsystems.com [resources.rndsystems.com]

Application Notes & Protocols: Combining Chk1 Inhibitors with Chemotherapy or Radiotherapy

Introduction

The DNA Damage Response (DDR) is a complex signaling network that cells activate to detect and repair damaged DNA, thereby maintaining genomic integrity.[1][2] A central kinase in this network is Checkpoint Kinase 1 (Chk1), which is activated primarily by the ATR kinase in response to single-strand DNA breaks or replication stress, common consequences of many chemotherapeutic agents and radiotherapy.[3][4][5][6] Upon activation, Chk1 phosphorylates downstream targets like Cdc25 phosphatases, leading to the inhibition of cyclin-dependent kinases (CDKs) and subsequent cell cycle arrest, typically at the intra-S and G2/M phases.[4][6][7] This pause allows time for DNA repair before the cell proceeds with replication or mitosis.[2]

Many cancer cells have defects in other checkpoint pathways, such as the G1/S checkpoint often governed by p53, making them highly dependent on the Chk1-mediated intra-S and G2/M checkpoints for survival after genotoxic stress.[7][8][9] This dependency creates a therapeutic opportunity. By combining conventional DNA-damaging agents with Chk1 inhibitors, the remaining functional checkpoints are abrogated.[8] This forces cancer cells to enter mitosis with unrepaired DNA, leading to a form of cell death known as mitotic catastrophe.[6][10] This strategy aims to selectively kill cancer cells while sparing normal tissues that have intact G1 checkpoints. Preclinical studies have consistently shown that Chk1 inhibitors can potentiate the cytotoxic effects of various chemotherapies and radiation.[8][11][12]

These application notes provide an overview of the rationale, key preclinical data, and detailed protocols for researchers evaluating the combination of Chk1 inhibitors with chemotherapy or radiotherapy.

Signaling Pathway and Mechanism of Action

The primary mechanism by which Chk1 inhibitors sensitize cancer cells to genotoxic agents is through the abrogation of cell cycle checkpoints. The diagram below illustrates the ATR-Chk1 signaling pathway in response to DNA damage and the point of intervention for Chk1 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. What are Chk inhibitors and how do they work? [synapse.patsnap.com]

- 3. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinases that Control the Cell Cycle in Response to DNA Damage: Chk1, Chk2, and MK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of the different mechanisms of cytotoxicity induced by Checkpoint Kinase I inhibitors when used as single agents or in combination with DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scholars.uky.edu [scholars.uky.edu]

- 12. The Challenge of Combining Chemo- and Radiotherapy with Checkpoint Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening of Novel Chk1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction